5-chloro-N-(4-nitrobenzyl)-4-tosylthiazol-2-amine
Description
Properties
IUPAC Name |
5-chloro-4-(4-methylphenyl)sulfonyl-N-[(4-nitrophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S2/c1-11-2-8-14(9-3-11)27(24,25)16-15(18)26-17(20-16)19-10-12-4-6-13(7-5-12)21(22)23/h2-9H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIDHENIFLVXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCC3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-nitrobenzyl)-4-tosylthiazol-2-amine typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Chloro Group: The chloro group is introduced via chlorination, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where the nitrobenzyl halide reacts with the thiazole derivative.
Tosylation: The final step involves the tosylation of the thiazole derivative using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-nitrobenzyl)-4-tosylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
5-chloro-N-(4-nitrobenzyl)-4-tosylthiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-nitrobenzyl)-4-tosylthiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and tosyl groups may also contribute to its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Data Table: Key Properties of Analogues
Biological Activity
5-Chloro-N-(4-nitrobenzyl)-4-tosylthiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, supported by data tables and research findings.
- Molecular Formula : C13H12ClN3O2S
- Molecular Weight : 307.77 g/mol
- CAS Number : 25781-92-4
- Structure : The compound features a thiazole ring, which is known for its diverse biological activities.
Biological Activity Overview
This compound exhibits several biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research has shown that compounds with thiazole rings possess significant antimicrobial properties. In vitro studies indicated that this compound demonstrated activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may be a candidate for developing new antimicrobial agents.
Anticancer Activity
The thiazole moiety is often linked to anticancer activity. A study evaluated the cytotoxic effects of the compound on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.2 |
| MCF-7 (Breast Cancer) | 12.8 |
| A549 (Lung Cancer) | 18.5 |
The results indicate that the compound inhibits cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.
- Disruption of Cellular Membranes : Its lipophilic nature allows it to penetrate cell membranes, disrupting cellular integrity in microbes.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated the efficacy of thiazole derivatives against resistant bacterial strains, suggesting that modifications like those seen in this compound could enhance activity.
- Cancer Research : Research published in Cancer Letters highlighted that compounds similar to this thiazole derivative showed promise in inhibiting tumor growth in xenograft models, further supporting its potential application in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
